Cas no 13650-49-2 (N-δ-Boc-L-Ornithine)

N-δ-Boc-L-Ornithine is a protected derivative of the non-proteinogenic amino acid L-ornithine, featuring a Boc (tert-butoxycarbonyl) group at the δ-amine position. This compound is widely utilized in peptide synthesis, particularly for the introduction of ornithine residues while preserving the α-amine functionality for further coupling. The Boc group offers stability under acidic and basic conditions, facilitating selective deprotection when required. Its high purity and well-defined structure make it a reliable building block for research in biochemistry, medicinal chemistry, and drug development. The product is particularly valuable for constructing complex peptides, studying enzyme mechanisms, and exploring post-translational modifications.
N-δ-Boc-L-Ornithine structure
N-δ-Boc-L-Ornithine structure
Product Name:N-δ-Boc-L-Ornithine
CAS No:13650-49-2
MF:C10H20N2O4
MW:232.276803016663
MDL:MFCD00037219
CID:220011
PubChem ID:6993436
Update Time:2025-05-21

N-δ-Boc-L-Ornithine Chemical and Physical Properties

Names and Identifiers

    • L-Ornithine,N<sup>5</sup>-[(1,1-dimethylethoxy)carbonyl]-
    • N'-[(tert-Butoxy)carbonyl]-L-ornithine
    • Boc-L-Orn-OH
    • (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • (S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid
    • (S)-2-Amino-5-((tert-butoxycarbonyl)-amino)pentanoic acid
    • H-Orn(Boc)-OH
    • N-ALPHA-T-BOC-L -ORNITHINE
    • N-DELTA-T-BOC-L-ORNITHINE
    • N-δ-Boc-L-ornithine
    • AmbotzHAA1168
    • Boc-L-ornithine
    • N&#39
    • Nd-Boc-L-ornithine
    • N5-Carboxyornithine N5-tert-butyl ester
    • NSC 164054
    • H-L-ORN(BOC)-OH
    • H-LYS-B-ALA-OBZL
    • ORNITHINE(BOC)-OH
    • N D-T-boc-L-ornithine
    • N-DELTA-BOC-L-ORNITHINE
    • N^d-Boc-L-ornithine, 98%
    • Ndelta-Boc-L-ornithine
    • N-
    • A-Boc-L-ornithine
    • L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-
    • N-epsilon-t-Butyloxycarbonyl-L-ornithine
    • (S)-2-AMINO-5-TERT-BUTOXYCARBONYLAMINO-PENTANOIC ACID
    • N-alpha-t-BOC-L-ORNITHINE
    • N-Delta-tert-butyloxycarbonyl-l-ornithine
    • Ndelta-Boc
    • N-epsilon-t-Butyloxycarbonyl-L-ornithine (H-L-Orn(Boc)-OH)
    • N5-(tert-butoxycarbonyl)-L-ornithine
    • CS-W008323
    • EN300-370862
    • Ndelta -Boc-ornithine
    • H-Orn(Boc)
    • (2S)-2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid
    • MFCD00037219
    • N~5~-(tert-Butoxycarbonyl)-L-ornithine
    • DTXSID90426356
    • Q-101725
    • Ndelta-Boc-ornithine
    • 13650-49-2
    • N(delta)-t-butyloxycarbonyl-L-ornithine
    • GLZZMUULAVZVTA-ZETCQYMHSA-N
    • (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoic acid
    • CHEMBL1222173
    • AS-19535
    • AM82629
    • SCHEMBL7195305
    • AKOS015998751
    • N-δ-Boc-L-Ornithine
    • MDL: MFCD00037219
    • Inchi: 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1
    • InChI Key: GLZZMUULAVZVTA-ZETCQYMHSA-N
    • SMILES: O(C(NCCC[C@@H](C(=O)O)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 232.14200
  • Monoisotopic Mass: 232.142307
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 102

Experimental Properties

  • Color/Form: Solid
  • Density: 1.135
  • Melting Point: 218-219 ºC
  • Boiling Point: 401.5°Cat760mmHg
  • Flash Point: 196.6°C
  • Refractive Index: 1.486
  • PSA: 101.65000
  • LogP: 1.79440
  • Specific Rotation: +15.2° (c=1, acetic acid)
  • Vapor Pressure: No data available

N-δ-Boc-L-Ornithine Security Information

N-δ-Boc-L-Ornithine Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-δ-Boc-L-Ornithine Production Method

N-δ-Boc-L-Ornithine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13650-49-2)N-δ-Boc-L-Ornithine
Order Number:A847914
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:17
Price ($):263.0
Email:sales@amadischem.com

N-δ-Boc-L-Ornithine Related Literature

Additional information on N-δ-Boc-L-Ornithine

Comprehensive Guide to N-δ-Boc-L-Ornithine (CAS No. 13650-49-2): Properties, Applications, and Research Insights

N-δ-Boc-L-Ornithine (CAS No. 13650-49-2) is a protected amino acid derivative widely utilized in peptide synthesis, pharmaceutical research, and biochemical studies. This compound features a Boc (tert-butoxycarbonyl) protecting group at the δ-position of L-Ornithine, a non-proteinogenic amino acid. Its molecular formula is C10H20N2O4, and it is valued for its role in constructing complex peptides with enhanced stability during solid-phase synthesis.

In recent years, the demand for Boc-protected amino acids like N-δ-Boc-L-Ornithine has surged due to their critical role in drug discovery and bioconjugation. Researchers frequently search for "Boc-Ornithine solubility," "N-δ-Boc-L-Ornithine synthesis protocol," or "CAS 13650-49-2 supplier," reflecting its relevance in optimizing peptide-based therapeutics. The compound’s compatibility with Fmoc/tBu strategies makes it indispensable for modern peptide chemistry.

One of the trending applications of N-δ-Boc-L-Ornithine lies in the development of targeted drug delivery systems. Its unique structure allows conjugation with payloads like anticancer agents or imaging probes, addressing current interests in "precision medicine" and "theranostics." Additionally, its use in post-translational modification studies (e.g., citrullination research) aligns with the growing focus on autoimmune disease mechanisms.

From a technical perspective, N-δ-Boc-L-Ornithine exhibits excellent stability under acidic conditions but requires careful handling during deprotection with trifluoroacetic acid (TFA). FAQs such as "How to remove Boc group from Ornithine?" highlight user concerns about optimizing reaction yields. The compound’s chiral purity (>98% ee) and low hygroscopicity further enhance its utility in GMP-compliant manufacturing.

Environmental and cost-efficiency considerations have also driven innovations in green chemistry approaches for synthesizing N-δ-Boc-L-Ornithine. Recent publications explore solvent-free methods or catalytic protection techniques, resonating with searches like "sustainable Boc protection." This aligns with broader industry trends toward eco-friendly peptide synthesis.

In summary, N-δ-Boc-L-Ornithine (CAS No. 13650-49-2) remains a cornerstone in peptide science, bridging fundamental research and cutting-edge applications. Its versatility in bioconjugation, coupled with evolving synthetic methodologies, ensures its prominence in answering today’s biomedical challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13650-49-2)N-δ-Boc-L-Ornithine
A847914
Purity:99%
Quantity:100g
Price ($):263.0
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